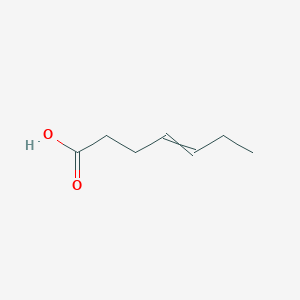
hept-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a double bond at the fourth carbon atom in the heptanoic acid chain, making it an unsaturated fatty acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hept-4-enoic acid can be synthesized through various methods. One common synthetic route involves the hydrolysis of hept-4-enenitrile using sodium hydroxide in ethylene glycol at 130°C . Another method includes the oxidation of cycloheptanone under Baeyer-Villiger conditions, followed by pyrolysis of the resulting ω-unsaturated acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of raw materials.
Analyse Chemischer Reaktionen
Types of Reactions: Hept-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptanoic acid.
Reduction: Reduction of the double bond can yield heptanoic acid.
Substitution: The double bond in this compound can undergo electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic addition reactions can be carried out using halogens (e.g., Br2) or hydrogen halides (e.g., HBr).
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptanoic acid.
Substitution: Halogenated heptanoic acids.
Wissenschaftliche Forschungsanwendungen
Hept-4-enoic acid has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: The compound is studied for its role in metabolic pathways and its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in organic synthesis
Wirkmechanismus
The mechanism of action of hept-4-enoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. Additionally, its unsaturated nature allows it to participate in various biochemical reactions, influencing metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Hept-4-enoic acid can be compared with other medium-chain fatty acids, such as:
Hex-4-enoic acid: Similar structure but with one less carbon atom.
Oct-4-enoic acid: Similar structure but with one more carbon atom.
Heptanoic acid: Saturated counterpart without the double bond.
Uniqueness: this compound’s unique feature is the presence of a double bond at the fourth carbon atom, which imparts distinct chemical reactivity and biological properties compared to its saturated and other unsaturated counterparts .
Eigenschaften
CAS-Nummer |
35194-37-7 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
hept-4-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9) |
InChI-Schlüssel |
KFXPOIKSDYRVKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


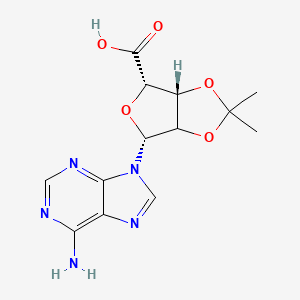
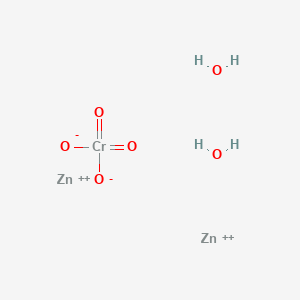
![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)
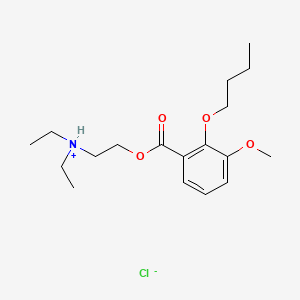
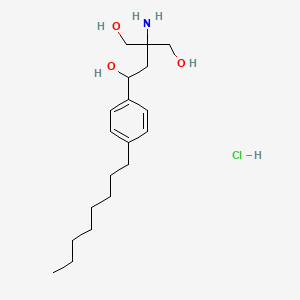
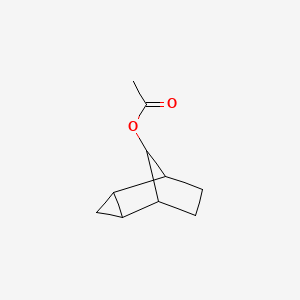
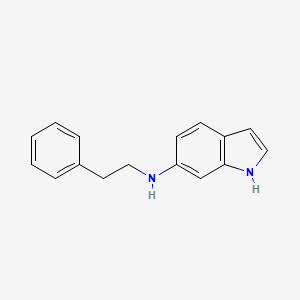

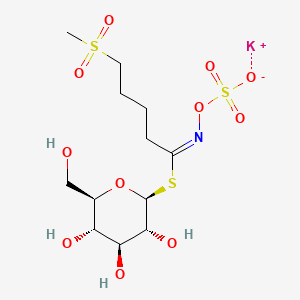
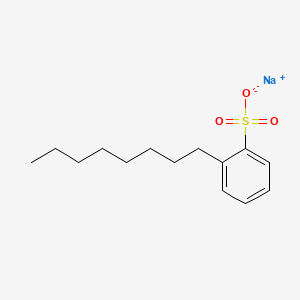
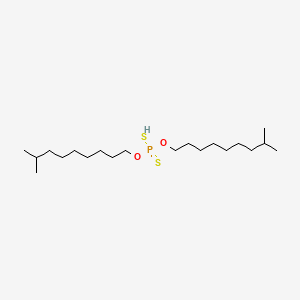
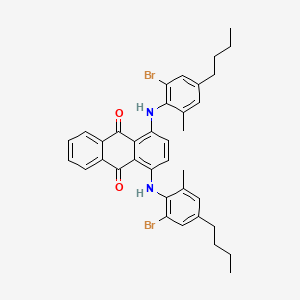
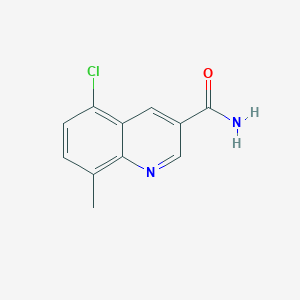
![2-(2-Chlorophenyl)-1-[2-(2-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene](/img/structure/B13741955.png)
